molecular formula C22H25N3O3 B2909584 (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 904011-08-1

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2909584
CAS No.: 904011-08-1
M. Wt: 379.46
InChI Key: AOAIJQMCYAJVQM-UNOMPAQXSA-N
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Description

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzofuran core, which is a common structural motif in many bioactive molecules, and is functionalized with a piperazine moiety, a hydroxy group, and a pyridinylmethylene substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 6-position can be introduced through selective hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated benzofuran intermediate.

    Formation of the Pyridinylmethylene Substituent: The pyridinylmethylene group can be attached through a condensation reaction between a pyridine aldehyde and the benzofuran intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the reagents used (e.g., PCC, Jones reagent).

    Reduction: The pyridinylmethylene group can be reduced to a pyridylmethyl group using hydrogenation or other reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced pyridylmethyl derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmacologically active agent. The presence of the benzofuran and piperazine moieties suggests possible activity as a central nervous system agent or as an antimicrobial compound.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The structural features of this compound are reminiscent of known drugs, suggesting it could be a lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one would depend on its specific application. In a pharmacological context, it might interact with specific receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, while the benzofuran core could interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like amiodarone and psoralen, which also contain the benzofuran core.

    Piperazine Derivatives: Compounds such as ciprofloxacin and sildenafil, which feature the piperazine moiety.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which contain the pyridine ring.

Uniqueness

What sets (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one apart is the combination of these three functional groups in a single molecule, providing a unique set of chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-3-24-7-9-25(10-8-24)14-17-18(26)11-15(2)20-21(27)19(28-22(17)20)12-16-5-4-6-23-13-16/h4-6,11-13,26H,3,7-10,14H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAIJQMCYAJVQM-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C3=C2OC(=CC4=CN=CC=C4)C3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=C(C3=C2O/C(=C\C4=CN=CC=C4)/C3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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